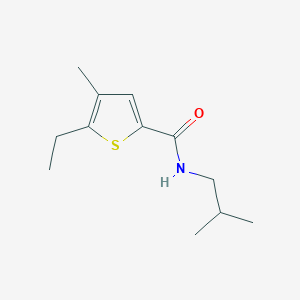![molecular formula C9H13N5 B14905735 N-(butan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B14905735.png)
N-(butan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(SEC-BUTYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-AMINE is a chemical compound with the molecular formula C9H13N5 It belongs to the class of triazolopyridazines, which are known for their diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(SEC-BUTYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-AMINE typically involves the reaction of 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine with sec-butylamine. The reaction is carried out in the presence of a base such as N,N-diisopropylethylamine in ethanol at elevated temperatures (around 70°C) for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(SEC-BUTYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the triazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the triazole ring, while substitution reactions can introduce various functional groups, leading to derivatives with potentially enhanced biological activity .
Applications De Recherche Scientifique
N-(SEC-BUTYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-AMINE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of N-(SEC-BUTYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-AMINE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
[1,2,4]Triazolo[4,3-b]pyridazin-6-amine: This compound shares the triazolopyridazine core but lacks the sec-butyl group.
N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide: This derivative has a different substitution pattern on the triazole ring.
Uniqueness
N-(SEC-BUTYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-AMINE is unique due to the presence of the sec-butyl group, which can influence its biological activity and chemical reactivity. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties .
Propriétés
Formule moléculaire |
C9H13N5 |
|---|---|
Poids moléculaire |
191.23 g/mol |
Nom IUPAC |
N-butan-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine |
InChI |
InChI=1S/C9H13N5/c1-3-7(2)11-8-4-5-9-12-10-6-14(9)13-8/h4-7H,3H2,1-2H3,(H,11,13) |
Clé InChI |
UWSHETPPYOOHEI-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)NC1=NN2C=NN=C2C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4aS,5aR)-Ethyl 5a-methyl-1,4,4a,5,5a,6-hexahydrocyclopropa[f]indazole-3-carboxylate](/img/structure/B14905654.png)
![2-[(2-aminophenyl)sulfanyl]-N-(2,1,3-benzothiadiazol-4-yl)acetamide](/img/structure/B14905666.png)

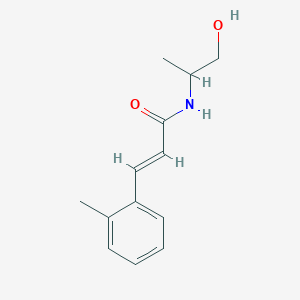
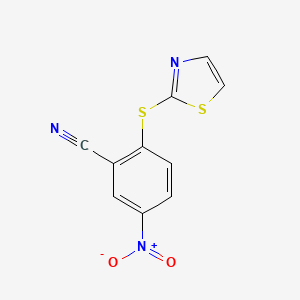
![tert-Butyl (4R)-4-methyl-8-oxooctahydro-2H-pyrido[1,2-a]pyrazine-2-carboxylate](/img/structure/B14905689.png)

![4-((4-(3-Carbamoyl-1-(4-methoxyphenyl)-7-oxo-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridin-6-yl)phenyl)amino)butanoic acid](/img/structure/B14905708.png)
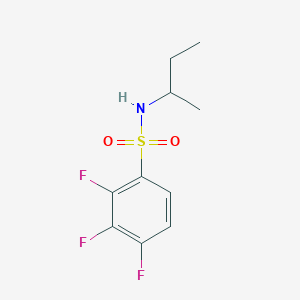

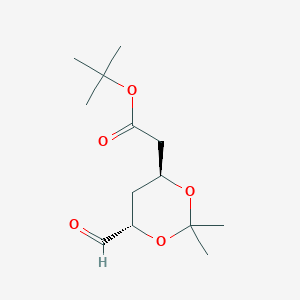

![6-(3-Methoxyphenyl)imidazo[2,1-b]oxazole](/img/structure/B14905724.png)
